molecular formula C7H8N2 B106463 Benzaldehyde hydrazone CAS No. 5281-18-5

Benzaldehyde hydrazone

Cat. No. B106463
Key on ui cas rn: 5281-18-5
M. Wt: 120.15 g/mol
InChI Key: CRKDNNLDFYKBEE-TWGQIWQCSA-N
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Patent
US04083837

Procedure details

To benzaldehyde hydrazone (5.95 g, 0.05 moles) in 1,2-dichloroethane (50 ml) containing 1,1,3,3-tetramethylguanidine (26.4 ml) and iodine (2 ml, 1% w/v solution) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) over 12 minutes at 0°. The red solution, which was gently evolving nitrogen, was stirred for 20 minutes at 0° to -5° before being washed with water (5 × 250 ml) and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 199 ml gas at NTP which corresponded to a yield of diazoalkane of 88.9%.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C)C(N(C)C)=N.II.C(OO)(=O)C>ClCCCl>[C:2]1([CH:1]=[N+:8]=[N-:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NN
Name
Quantity
26.4 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Name
Quantity
2 mL
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 20 minutes at 0° to -5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
before being washed with water (5 × 250 ml)
CUSTOM
Type
CUSTOM
Details
made up to 250 ml in a volumetric flask
ADDITION
Type
ADDITION
Details
An aliquot (50 ml) treated with excess acetic acid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: VOLUME 199 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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